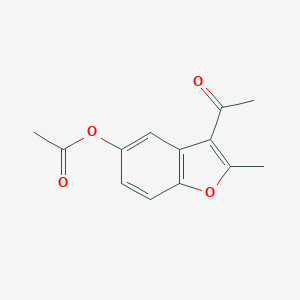

3-Acetyl-2-methyl-1-benzofuran-5-yl acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Acetyl-2-methyl-1-benzofuran-5-yl acetate, also known as AMBFA, is a compound belonging to the family of benzofurans. It is a molecule that contains a total of 30 bonds, including 18 non-H bonds, 12 multiple bonds, 3 rotatable bonds, 2 double bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 aliphatic ester, 1 aromatic ketone, and 1 Furane .

Synthesis Analysis

Benzofuran derivatives, including 3-Acetyl-2-methyl-1-benzofuran-5-yl acetate, can be synthesized using various methods. One approach involves the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Other strategies include the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones and the cyclization of aryl acetylenes using transition-metal catalysis .

Molecular Structure Analysis

The molecular formula of 3-Acetyl-2-methyl-1-benzofuran-5-yl acetate is C13H12O4 . It has an average mass of 232.232 Da and a monoisotopic mass of 232.073563 Da .

Chemical Reactions Analysis

Benzofuran derivatives, including 3-Acetyl-2-methyl-1-benzofuran-5-yl acetate, can undergo various chemical reactions. For instance, AgNTf2 as an additive favored benzofurans via a tandem C-H activation/decarbonylation/annulation process .

Applications De Recherche Scientifique

- Literature suggests that some substituted benzofurans exhibit significant anticancer activities. Compound 36, which contains the AMBFA moiety, has demonstrated cell growth inhibitory effects against various cancer cell lines:

- Seven organic compounds containing AMBFA displayed inhibitory effects on bacterial growth. Further research could explore its potential as an antimicrobial agent .

Anticancer Properties

Antimicrobial Activity

Mécanisme D'action

While the specific mechanism of action for 3-Acetyl-2-methyl-1-benzofuran-5-yl acetate is not mentioned in the retrieved papers, it is known that some substituted benzofurans have dramatic anticancer activities . For example, compound 36 was found to have significant cell growth inhibitory effects in different types of cancer cells .

Orientations Futures

Benzofuran and its derivatives, including 3-Acetyl-2-methyl-1-benzofuran-5-yl acetate, have attracted much attention due to their biological activities and potential applications as drugs . Future research may focus on developing general protocols for the synthesis of these compounds and exploring their full therapeutic potential for the treatment of microbial diseases .

Propriétés

IUPAC Name |

(3-acetyl-2-methyl-1-benzofuran-5-yl) acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O4/c1-7(14)13-8(2)16-12-5-4-10(6-11(12)13)17-9(3)15/h4-6H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQEWETIFDKPSPO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(O1)C=CC(=C2)OC(=O)C)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Acetyl-2-methyl-1-benzofuran-5-yl acetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(4-methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]benzaldehyde](/img/structure/B420912.png)

![2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-(4-bromophenyl)acrylonitrile](/img/structure/B420914.png)

![2-[4-(2,4-Dimethylphenyl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)acrylonitrile](/img/structure/B420916.png)

![2-[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]-3-(3-fluorophenyl)acrylonitrile](/img/structure/B420917.png)

![3-[3-(trichloromethyl)phenyl]-2-{2-[4-(trichloromethyl)phenyl]vinyl}-4(3H)-quinazolinone](/img/structure/B420918.png)

![N-[(Z)-1-(3,4-dimethoxyphenyl)ethylideneamino]-2H-tetrazol-5-amine](/img/structure/B420923.png)

![(5-bromofuran-2-yl)[3-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B420932.png)

![3-[2-(3-Trifluoromethyl-phenylamino)-thiazol-4-yl]-chromen-2-one](/img/structure/B420933.png)

![N-[4-(5-tert-butyl-1,3-benzoxazol-2-yl)phenyl]-2-fluorobenzamide](/img/structure/B420935.png)